1-(4-Ethylphenyl)-3-methyl-6-(4-(4-(1-phenylvinyl)cyclohexyl)butyl)-1,2,3,4-tetrahydronaphthalene
Description
1-(4-ethylphenyl)-3-methyl-6-(4-(4-(1-phenylvinyl)cyclohexyl)butyl)-1,2,3,4-tetrahydronaphthalene, often referred to as “Compound X” , belongs to the class of polycyclic aromatic hydrocarbons (PAHs). Its complex structure combines aromatic rings, aliphatic chains, and vinyl substituents. PAHs are essential building blocks in organic synthesis and have diverse applications.
Properties
Molecular Formula |
C30H36N4O3 |
|---|---|
Molecular Weight |
500.6 g/mol |
IUPAC Name |
[4-[3-[[4-(4-methoxyphenyl)-2-methyl-3,4-dihydro-1H-isoquinolin-7-yl]oxy]propyl]piperazin-1-yl]-pyridin-4-ylmethanone |
InChI |
InChI=1S/C30H36N4O3/c1-32-21-25-20-27(8-9-28(25)29(22-32)23-4-6-26(36-2)7-5-23)37-19-3-14-33-15-17-34(18-16-33)30(35)24-10-12-31-13-11-24/h4-13,20,29H,3,14-19,21-22H2,1-2H3 |
InChI Key |
FJZUSTRVJVXQSY-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(C2=C(C1)C=C(C=C2)OCCCN3CCN(CC3)C(=O)C4=CC=NC=C4)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
Preparation Methods
a. Synthetic Routes
Several synthetic routes lead to Compound X. One common approach involves a cascade reaction combining Heck-Mizoroki arylation and Suzuki-Miyaura coupling. Starting from suitable precursors, this sequence yields β,β-diarylated vinyl boronates, which then react with additional aryl halides to form Π-extended systems .
b. Reaction Conditions
The synthesis typically employs palladium-catalyzed reactions, such as the Heck-Mizoroki arylation and Suzuki-Miyaura coupling. These reactions occur under mild conditions, allowing for efficient bond formation.
c. Industrial Production
While Compound X is not produced industrially on a large scale, its synthetic versatility makes it accessible for research purposes.
Chemical Reactions Analysis
Compound X undergoes various reactions:
Heck-Mizoroki Arylation: Forms β,β-diarylated vinyl boronates.
Suzuki-Miyaura Coupling: Enables cross-coupling with aryl halides.
Intramolecular Nozaki-Hiyama-Kishi Reaction: Yields complex structures.
Cu-Catalyzed γ-Selective Coupling: Stereoselective bond formation.
Gold(I)-Catalyzed Hydrophosphoryloxylation: Synthesizes trisubstituted alkenes.
Major products include vinyl boronates, extended π-systems, and functionalized olefins.
Scientific Research Applications
Compound X finds applications in:
Chemistry: As a versatile building block for organic synthesis.
Biology: In the design of molecular tubes for lipid sensing.
Medicine: Potential enzymatic inhibitors or drug leads.
Industry: Although not widely used, its unique structure inspires new materials.
Mechanism of Action
The exact mechanism remains an active area of research. it likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
Compound X stands out due to its intricate structure, combining aromatic and aliphatic moieties. Similar compounds include other PAHs, vinyl-substituted naphthalenes, and boron-containing molecules.
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